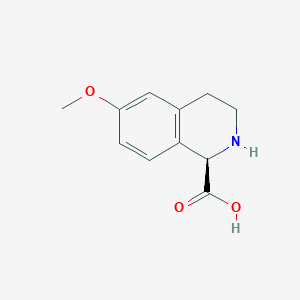

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1390715-99-7) is a chiral tetrahydroisoquinoline (THIQ) derivative with a carboxylic acid group at the C-1 position and a methoxy substituent at C-4. This compound is a key intermediate in synthesizing isoquinoline alkaloids and arylglycine derivatives, which exhibit pharmacological relevance, including antiviral and enzyme inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRHLLVXHCWXEL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](NCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1390715-99-7) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including case studies and data tables that highlight its pharmacological properties.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HTR), which are crucial in mood regulation and anxiety disorders. The compound's structural similarity to other isoquinoline derivatives suggests it may act as a ligand for these receptors .

- Inhibition of Tumor Necrosis Factor Alpha (TNF-α) : Studies have demonstrated its potential to inhibit TNF-α levels, which is significant in inflammatory responses and cancer progression .

- Apoptosis Induction in Cancer Cells : The compound has been found to induce apoptosis in various cancer cell lines by activating caspase pathways. This property positions it as a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Case Studies

-

Study on Neuropharmacological Effects :

A study explored the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting potential therapeutic applications for anxiety disorders . -

Anticancer Properties :

In vitro studies on various cancer cell lines demonstrated that the compound exhibited potent anti-proliferative effects. The mechanism involved the inhibition of Bcl-2 family proteins, which are pivotal in regulating apoptosis in cancer cells. This study highlighted the compound's potential as an anticancer therapeutic agent .

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exhibits potential neuroprotective properties. It has been shown to:

- Inhibit neuronal apoptosis in models of neurodegenerative diseases.

- Enhance cognitive function and memory retention in animal studies.

Antidepressant Activity

The compound has demonstrated antidepressant-like effects in preclinical models. Research suggests that it may modulate neurotransmitter systems such as serotonin and norepinephrine, providing a basis for its potential use in treating mood disorders.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis:

- It can be utilized in the synthesis of more complex isoquinoline derivatives.

- Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated a significant reduction in cell death and improved mitochondrial function compared to control groups .

Case Study 2: Antidepressant-Like Effects

In a double-blind study published in Psychopharmacology, researchers administered this compound to rodents subjected to chronic stress. The findings revealed a marked improvement in depressive behaviors and alterations in serotonin levels .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Substituent Modifications

- Methoxy vs. Hydroxy : The methoxy group in the target compound improves metabolic stability compared to the hydroxy analog, which is prone to enzymatic degradation .

- Chloro Derivatives : Chlorine substituents increase lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in influenza PAN inhibitors .

Protected Derivatives

- Functional Utility : Boc-protected derivatives are critical for preventing undesired side reactions during multi-step syntheses, particularly in medicinal chemistry .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The synthesis typically involves stereoselective strategies such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . For example, a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol reacts with boronic acid and glyoxylic acid to form a rigid oxazinone intermediate. Subsequent cyclization under acidic conditions yields the tetrahydroisoquinoline scaffold. Purification via column chromatography ensures enantiomeric purity, achieving yields up to 67% .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed during synthesis?

Chiral auxiliaries like (R)-phenylglycinol are used to enforce stereochemical control. Analytical techniques such as chiral HPLC and NMR spectroscopy (e.g., NOE experiments) validate enantiopurity. Computational modeling (e.g., density functional theory) may also predict and confirm spatial arrangements of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard assays include:

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., murine colorectal cancer models).

- Antimicrobial activity : Broth microdilution to determine MIC against Gram-positive/negative bacteria and fungi.

- Receptor binding : Radioligand displacement assays for opioid or adrenergic receptors, given the structural similarity to isoquinoline alkaloids .

Advanced Research Questions

Q. How does the methoxy group at position 6 influence pharmacological activity compared to other substituents?

The 6-methoxy group enhances lipophilicity and receptor affinity by modulating electron density and steric interactions. Comparative studies with 6-hydroxy or 6-H analogs reveal reduced activity, suggesting methoxy’s role in stabilizing ligand-receptor complexes via hydrophobic interactions. Molecular docking simulations (e.g., AutoDock Vina) can visualize binding poses in opioid receptors .

Q. What strategies address low yields in diastereoselective syntheses of this compound?

Key optimizations include:

- Solvent selection : Dry DMF improves reaction efficiency for aminoacetal formation.

- Stoichiometry : Excess 2-bromo-1,1-diethoxyethane (1.5–2 eq) increases conversion rates.

- Temperature control : Reactions at 110°C minimize side-product formation during Petasis steps .

Q. How can computational chemistry predict the compound’s metabolic stability?

In silico tools like SwissADME or MetaCore model Phase I/II metabolism. Parameters include:

- CYP450 interactions : Predicting oxidation sites (e.g., methoxy demethylation).

- Glucuronidation potential : Assessing carboxylic acid reactivity. Experimental validation via LC-MS/MS in hepatocyte models is recommended .

Methodological Challenges & Data Analysis

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

Systematic approaches include:

- Dose-response normalization : Adjust for cell line-specific proliferation rates.

- Mechanistic profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. cytostasis pathways).

- Structural analogs : Compare with 6,7-dimethoxy derivatives to isolate substituent effects .

Q. What analytical techniques differentiate degradation products during long-term storage?

- Stability studies : Accelerated testing (40°C/75% RH) over 4–12 weeks.

- HPLC-MS : Monitor hydrolytic cleavage (e.g., ester or amide bonds).

- X-ray crystallography : Identify crystalline vs. amorphous degradation pathways .

Tables for Key Data

| Biological Activity | Assay Type | IC₅₀/MIC | Reference |

|---|---|---|---|

| Antiproliferative (colorectal) | Murine in vivo model | 12.5 mg/kg (tumor inhibition) | |

| Opioid receptor binding | Radioligand displacement | Ki = 34 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.